molecular formula C9H8N2O2 B1425243 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 944900-73-6

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1425243
M. Wt: 176.17 g/mol
InChI Key: NBQVQGUZQTWSBV-UHFFFAOYSA-N
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Description

“6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The molecular structure of “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is based on the 1H-pyrrolo[2,3-b]pyridine scaffold, with a methoxy group at the 6-position and a carbaldehyde group at the 3-position .


Physical And Chemical Properties Analysis

“6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a solid compound . It has a molecular weight of 148.16 .

Scientific Research Applications

Heterocyclic Compounds in Coordination Chemistry

A review by Boča et al. (2011) explores the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), which are related to the target compound in their heterocyclic nature. This comprehensive review addresses the preparation, properties, and complexation behaviors of these compounds, suggesting potential applications in magnetic, biological, and electrochemical fields due to their diverse properties and reactivities Boča, R., Jameson, R., & Linert, W. (2011). Coordination Chemistry Reviews.

Heterocyclic Compounds in Food Chemistry

Zamora and Hidalgo (2015) review the formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a compound resulting from food processing, emphasizing the role of lipid oxidation and the Maillard reaction. Though this is not directly related to the target compound, the study highlights the significance of heterocyclic compounds in understanding food chemistry and the potential health impacts of processed foods Zamora, R., & Hidalgo, F. (2015). RSC Advances.

Heterocyclic Compounds in Corrosion Inhibition

Verma et al. (2020) discuss the application of quinoline derivatives, which are structurally similar to pyrrolopyridine derivatives, as anticorrosive materials. Their effectiveness is attributed to the high electron density and the ability to form stable chelating complexes, suggesting that similarly structured compounds like "6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde" could find applications in materials science and engineering Verma, C., Quraishi, M., & Ebenso, E. (2020). Surfaces and Interfaces.

Bioactive Heterocyclic Compounds

Research on 3-Hydroxycoumarin by Yoda (2020) provides insights into the chemical, photochemical, and biological properties of coumarin derivatives, indicating the broad potential of heterocyclic compounds in pharmaceutical and agrochemical industries. This suggests the relevance of exploring the properties and applications of "6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde" in similar contexts Yoda, J. (2020). American Journal of Heterocyclic Chemistry.

Safety And Hazards

The safety information available indicates that “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy .

properties

IUPAC Name

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-7-6(5-12)4-10-9(7)11-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQVQGUZQTWSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676872
Record name 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS RN

944900-73-6
Record name 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944900-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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